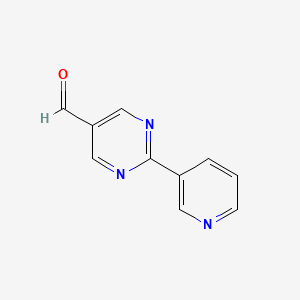

2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is a pyridinecarbaldehyde that is pyridine substituted by a formyl group . It is a solid substance .

Synthesis Analysis

The synthesis of this compound can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is represented by the InChI code:1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H . Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . It can also undergo condensation with two molecules of pyridine-2-carboxaldehyde (pyca) in the presence of MnCl2 and ammonium diethyldithiophosphate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.19 g/mol . It is a solid substance . The IUPAC name for the compound is2-(2-pyridinyl)-5-pyrimidinecarbaldehyde .

科学的研究の応用

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit significant anti-fibrotic activities. These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium .

Anticancer Activity

Derivatives of 2-(Pyridin-3-YL)pyrimidine have been synthesized and shown to possess more cytotoxic activity than certain reference drugs when tested against lung cancer cell lines. This suggests a potential application in developing new anticancer therapies .

Antimicrobial and Antifungal Properties

The synthesized derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. They have shown activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, indicating their potential as antimicrobial and antifungal agents .

Antioxidant Properties

In the search for new antioxidants, derivatives of 2-(Pyridin-3-YL)pyrimidine have been compared to ascorbic acid using the DPPH method. The results indicated that these derivatives have comparable IC50 values, suggesting their use as antioxidants .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives have been evaluated, which is crucial for understanding their behavior in biological systems. This includes absorption, distribution, metabolism, and excretion characteristics, which are essential for drug development .

Receptor Tyrosine Kinase Inhibition

Some derivatives have been studied as inhibitors of receptor tyrosine kinase, an important target in cancer therapy. The inhibition of this enzyme can lead to the suppression of cancer cell growth and proliferation .

特性

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJKGNLMVPDCDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647960 |

Source

|

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde | |

CAS RN |

954227-03-3 |

Source

|

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)

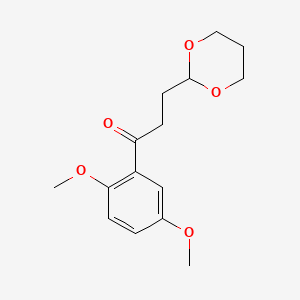

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)